![molecular formula C8H6F13O4P B142134 Perfluorooctyl phosphate CAS No. 57678-01-0](/img/structure/B142134.png)
Perfluorooctyl phosphate
Overview
Description
Perfluorooctyl phosphate is a monoalkyl phosphate that is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol in which the hydroxyl hydrogen is substituted by a phosphate group. It has a role as an environmental contaminant and a xenobiotic .
Synthesis Analysis
Perfluorooctyl phosphate is synthesized through a process that involves the use of perfluorodecyl phosphate as a precursor . The synthesis process also involves the use of electrochemical fluorination (ECF) manufacturing process .Chemical Reactions Analysis
Perfluorooctyl phosphate undergoes enzymatic cleavage reaction resulting in the identification of perfluorooctylphosphonic acid (PFOPA). PFOPA was found in the bile, intestine, kidney, and liver of carp .Physical And Chemical Properties Analysis
Perfluorooctyl phosphate has a molecular weight of 444.08 g/mol . It is a persistent and bioaccumulative chemical that is known for its persistence, long-distance migration, and toxicity .Scientific Research Applications
Edible Oil Contamination and Safety
Perfluoroalkyl substances (PFASs), including PFOP, have been widely used in consumer and industrial applications due to their stability and unique physicochemical properties. However, PFASs are considered emerging organic pollutants with potential toxicity to human health. In the context of edible oil, PFASs can contaminate it through raw materials, processing, or migration from oil contact materials. Researchers have been studying the occurrence, contamination levels, and detection methods of PFASs in edible oil to minimize human exposure and ensure safety .
Artificial Oxygen Carriers
Perfluorocarbon-based artificial oxygen carriers have gained attention for their potential use in red blood cell substitutes. These carriers, including PFOP derivatives, can enhance oxygen transport capacity and tissue oxygenation. Research is ongoing to optimize their properties, stability, and safety for clinical applications .
Environmental Monitoring and Remediation
PFASs, including PFOP, are persistent in the environment. Researchers explore their behavior, fate, and remediation strategies. Understanding their mobility, degradation pathways, and removal techniques is crucial for environmental protection .
Toxicology and Health Effects
Studies investigate the toxicological effects of PFASs, including PFOP, on human health. These compounds can accumulate in tissues and affect various organs. Researchers examine their impact on immune function, endocrine disruption, and carcinogenicity .
Analytical Methods Development
Researchers continuously improve analytical methods for detecting PFASs, including PFOP, in various matrices. Liquid chromatography-mass spectrometry (LC-MS) techniques play a vital role in quantifying these compounds in environmental samples, food, and biological tissues .
Materials Science and Surface Coatings
PFASs exhibit unique surface properties, such as hydrophobicity and oleophobicity. Researchers explore their use in coatings, textiles, and other materials. PFOP derivatives may find applications in water-repellent coatings and stain-resistant fabrics .
Mechanism of Action
Target of Action
Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .
Mode of Action
PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .
Biochemical Pathways
The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .
Pharmacokinetics
Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .
Result of Action
The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .
Action Environment
PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTRDYSPWWJCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |
Record name | Perfluorooctyl phosphate | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558000 | |
Record name | 6:2 Fluorotelomer phosphate monoester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooctyl phosphate | |
CAS RN |
57678-01-0 | |
Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6:2 Fluorotelomer phosphate monoester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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